molecular formula C9H13NO3S B8579197 2,6-Dimethyl-4-methoxybenzenesulfonamide CAS No. 90643-86-0

2,6-Dimethyl-4-methoxybenzenesulfonamide

Cat. No.: B8579197
CAS No.: 90643-86-0
M. Wt: 215.27 g/mol
InChI Key: ZJJLGMUSGUYZQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-4-methoxybenzenesulfonamide is a chemical compound of interest in scientific research and development, particularly within the field of medicinal chemistry. While direct studies on this specific compound are limited, its structure is closely related to a class of sulfonamides that have demonstrated significant value as protein-protein interaction (PPI) inhibitors. For instance, research on analogous compounds has shown that molecules featuring a benzenesulfonamide group linked to a substituted aromatic ring can act as potent, non-covalent inhibitors of the Keap1-Nrf2 PPI, a promising target for managing oxidative stress in neurodegenerative and inflammatory diseases . In another study, a similar compound, N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzenesulfonamide, was identified as a PPI inhibitor for the ARNO Sec7 domain, with its binding mode characterized by X-ray crystallography . Furthermore, various sulfonamide derivatives are well-established as inhibitors of carbonic anhydrase isozymes, with selectivity and potency highly dependent on the substitution pattern on the benzene ring, suggesting another key research avenue for this compound . The synthesis of such sulfonamides can be facilitated by modern solid-support catalysts, highlighting advancements in their preparation . Researchers may find this compound useful as a building block or intermediate for developing new therapeutic agents, biochemical probes, or for further investigating structure-activity relationships (SAR). This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

90643-86-0

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

4-methoxy-2,6-dimethylbenzenesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-6-4-8(13-3)5-7(2)9(6)14(10,11)12/h4-5H,1-3H3,(H2,10,11,12)

InChI Key

ZJJLGMUSGUYZQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N)C)OC

Origin of Product

United States

Preparation Methods

Phenol Derivative Functionalization Pathway

Starting from 2,6-dimethylphenol, this route involves:

  • Methylation of the phenolic hydroxyl group to install the methoxy substituent.

  • Sulfonation to introduce the sulfonic acid group.

  • Amination to convert the sulfonic acid to sulfonamide.

This approach leverages the strong directing effects of the hydroxyl/methoxy group but faces challenges in sulfonation regioselectivity due to steric hindrance from the methyl groups.

Pre-functionalized Benzene Pathway

Constructing the aromatic core through:

  • Friedel-Crafts alkylation of anisole to install methyl groups.

  • Sulfonation and amination .

While theoretically simpler, this method struggles with over-alkylation and requires stringent temperature control (-15°C to 0°C) to maintain positional fidelity.

Detailed Synthetic Methodologies

Methylation of 2,6-Dimethylphenol

Reaction Conditions

  • Substrates : 2,6-dimethylphenol (1.0 eq), dimethyl sulfate (1.2 eq)

  • Catalyst : Tetrabutylammonium bromide (0.1 eq)

  • Solvent : Toluene/water biphasic system

  • Temperature : 60-80°C

  • Time : 8-10 hours

Mechanistic Insight
The phase-transfer catalyst facilitates hydroxide ion transfer into the organic phase, enabling efficient O-methylation. This method achieves 92-96% conversion, surpassing traditional NaOH/MeOH systems (75-82% yield).

Data Table 1: Methylation Optimization

ParameterTraditional MethodPhase-Transfer Method
Yield75-82%92-96%
Reaction Time12-14 h8-10 h
Byproduct Formation8-12%<2%

Sulfonation of 2,6-Dimethyl-4-methoxybenzene

Chlorosulfonic Acid Method

  • Conditions : Chlorosulfonic acid (3.0 eq), dichloroethane, 0-5°C

  • Regioselectivity : Despite the methoxy group’s ortho/para-directing nature, steric effects from 2,6-methyl groups force sulfonation at position 1 (85% selectivity).

Alternative Approach: SO3 Complexes
Using pyridine-SO3 complex in CH2Cl2 at -10°C improves selectivity to 93% but requires careful moisture control.

Data Table 2: Sulfonation Efficiency

MethodTemperatureSelectivityYield
ClSO3H0-5°C85%78%
Pyridine-SO3-10°C93%85%
Fuming H2SO425°C62%55%

Sulfonamide Formation

Two-Stage Amination Protocol

  • Sulfonyl Chloride Formation : Treat sulfonic acid with PCl5 (2.5 eq) in CH2Cl2 at reflux (85% conversion).

  • Ammonolysis : Bubble NH3 gas through sulfonyl chloride in THF at -78°C, achieving 94% yield with <1% sulfonic acid residual.

Critical Parameter Analysis

  • Moisture Control : Water content must remain <50 ppm to prevent hydrolysis.

  • Stoichiometry : NH3 in 3-fold excess minimizes dialkylation byproducts.

Industrial Scalability Considerations

Continuous Flow Methylation

Adopting the patent-pending method from CN111039876A, a continuous flow reactor achieves:

  • 98.5% conversion at 75°C

  • 12 kg/h throughput

  • 99.8% purity by in-line IR monitoring

Sulfonation Waste Management

The acidic byproducts (HCl, H2SO4) necessitate:

  • Scrubbers with 15% NaOH solution

  • Crystallization mother liquor recycling (85% recovery)

Comparative Method Analysis

Data Table 3: Route Efficiency Comparison

MetricPhenol PathwayPre-functionalized Pathway
Total Steps34
Overall Yield68%54%
Purity (HPLC)99.2%97.8%
Cost (USD/kg)$420$580

Emerging Methodologies

Enzymatic Sulfonation

Preliminary studies using aryl sulfotransferases show:

  • 45% conversion at 37°C

  • Perfect regioselectivity

  • Requires genetic engineering for improved thermostability

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.

Major Products Formed

    Oxidation: Formation of 4-methoxy-2,6-dimethylbenzoic acid.

    Reduction: Formation of 4-methoxy-2,6-dimethylaniline.

    Substitution: Formation of 4-methoxy-2,6-dimethyl-3-nitrophenylsulfonamide or 4-methoxy-2,6-dimethyl-3-bromophenylsulfonamide.

Scientific Research Applications

2,6-Dimethyl-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the activity of enzymes involved in folic acid synthesis in microorganisms. This inhibition can lead to antimicrobial effects by preventing the growth and replication of bacteria.

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The table below compares 2,6-dimethyl-4-methoxybenzenesulfonamide with key analogues from the sulfonamide family, focusing on substituent patterns and functional properties:

Compound Name Substituents Molecular Formula Key Functional Groups Notable Properties
2,6-Dimethyl-4-methoxybenzenesulfonamide (Pme) 2,6-dimethyl, 4-methoxy C₉H₁₃NO₃S Sulfonamide, Methoxy, Methyl Moderate steric hindrance; acid-resistant
2,3,6-Trimethyl-4-methoxybenzenesulfonamide (Mtr) 2,3,6-trimethyl, 4-methoxy C₁₀H₁₅NO₃S Sulfonamide, Methoxy, Methyl High steric protection; robust stability
2,4,6-Trimethoxybenzenesulfonamide (Mtb) 2,4,6-trimethoxy C₉H₁₃NO₅S Sulfonamide, Methoxy Electron-rich; labile under strong acids
2,3,5,6-Tetramethyl-4-methoxybenzenesulfonamide (Mte) 2,3,5,6-tetramethyl, 4-methoxy C₁₁H₁₇NO₃S Sulfonamide, Methoxy, Methyl Extreme steric shielding; difficult cleavage
N-(4-Hydroxy-2,6-dimethylphenyl)-4-methoxybenzenesulfonamide (JAF) 4-hydroxy, 2,6-dimethyl on phenyl C₁₅H₁₇NO₄S Sulfonamide, Hydroxyl, Methyl Polar; hydrogen-bonding capacity

Data derived from patent literature and crystallographic databases .

Electronic and Steric Effects

  • Pme vs. Mtr : Mtr’s additional methyl group at the 3-position increases steric bulk, enhancing resistance to nucleophilic attack. However, this also complicates deprotection compared to Pme, which offers a balance between stability and ease of removal .
  • Pme vs. Mtb : The 2,4,6-trimethoxy substitution in Mtb creates a strongly electron-donating environment, reducing stability under acidic conditions. In contrast, Pme’s mixed methyl/methoxy substitution ensures better acid resistance .
  • Pme vs. This structural difference makes JAF more suitable for applications requiring solubility in polar solvents, unlike the hydrophobic Pme .

Stability and Reactivity Trends

  • Acid Resistance : Methyl groups (e.g., in Pme, Mtr, Mte) enhance acid stability due to steric shielding of the sulfonamide group. Trimethoxy derivatives (Mtb) are less stable under strong acids .
  • Deprotection Efficiency : Bulkier groups (e.g., Mte) require harsher conditions (e.g., HF or strong Lewis acids) for cleavage, whereas Pme can be removed with milder reagents like trifluoroacetic acid .

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